Cas no 17902-30-6 (4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine)
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine structure](https://ja.kuujia.com/scimg/cas/17902-30-6x500.png)
4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine 化学的及び物理的性質
名前と識別子
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- 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridine, 4-chloro-6-methyl-
- MFCD28636418
- 17902-30-6
- E80042
- PS-18823
- CS-0137468
- SY292335
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- MDL: MFCD28636418
- インチ: 1S/C7H6ClN3/c1-4-2-6(8)5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11)
- InChIKey: KMYWKVBMLMLZLU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)N=C2C=1C=NN2
計算された属性
- せいみつぶんしりょう: 167.0250249g/mol
- どういたいしつりょう: 167.0250249g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM332091-1g |
4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine |
17902-30-6 | 95%+ | 1g |
$1655 | 2021-08-18 | |
Alichem | A029194882-5g |
4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine |
17902-30-6 | 95% | 5g |
$2,484.36 | 2022-04-02 | |
1PlusChem | 1P01XAG7-250mg |
4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine |
17902-30-6 | 95% | 250mg |
$148.00 | 2024-06-18 | |
eNovation Chemicals LLC | Y1102091-100mg |
4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine |
17902-30-6 | 97% | 100mg |
$120 | 2024-07-21 | |
Aaron | AR01XAOJ-10g |
4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine |
17902-30-6 | 97% | 10g |
$1717.00 | 2023-12-15 | |
1PlusChem | 1P01XAG7-500mg |
4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine |
17902-30-6 | 95% | 500mg |
$212.00 | 2024-06-18 | |
Aaron | AR01XAOJ-500mg |
4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine |
17902-30-6 | 97% | 500mg |
$230.00 | 2025-02-13 | |
Aaron | AR01XAOJ-250mg |
4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine |
17902-30-6 | 97% | 250mg |
$160.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1102091-10g |
4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine |
17902-30-6 | 97% | 10g |
$1865 | 2025-02-19 | |
eNovation Chemicals LLC | Y1102091-100mg |
4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine |
17902-30-6 | 97% | 100mg |
$120 | 2025-02-19 |
4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine 関連文献
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1. Back matter
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridineに関する追加情報
4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 17902-30-6): A Versatile Heterocyclic Compound in Modern Chemistry
4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 17902-30-6) is a significant heterocyclic compound that has garnered attention in pharmaceutical and materials science research. This pyrazolopyridine derivative belongs to an important class of nitrogen-containing bicyclic compounds, known for their diverse biological activities and applications in drug discovery. The presence of both chloro and methyl substituents on the pyrazolo[3,4-b]pyridine scaffold makes this compound particularly interesting for structure-activity relationship studies.
The molecular structure of 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine features a fused bicyclic system containing two nitrogen atoms at different positions. This arrangement contributes to its unique electronic properties and makes it a valuable building block in medicinal chemistry. Researchers have explored this compound as a precursor for various pharmaceutical intermediates, particularly in the development of kinase inhibitors and other targeted therapies. The chloro group at position 4 provides an excellent handle for further functionalization through cross-coupling reactions, while the methyl group at position 6 can influence both the compound's reactivity and its biological activity.
Recent studies highlight the growing importance of pyrazolo[3,4-b]pyridine derivatives in addressing current challenges in drug development. With the pharmaceutical industry's increasing focus on personalized medicine and targeted therapies, compounds like 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine have become crucial for developing selective enzyme inhibitors. The compound's structural features make it particularly relevant for research into treatments for inflammatory conditions and certain metabolic disorders, aligning with current healthcare trends toward precision medicine.
From a synthetic chemistry perspective, 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine offers several advantages. Its moderate solubility in common organic solvents facilitates various chemical transformations, and its stability under standard laboratory conditions makes it practical for extensive synthetic manipulation. The compound serves as a key intermediate in the preparation of more complex heterocyclic systems, which are increasingly important in materials science applications, including organic electronics and luminescent materials.
The commercial availability of 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 17902-30-6) has expanded in recent years to meet growing research demand. Suppliers typically offer this compound with high purity levels (>98%), suitable for both academic and industrial applications. Proper storage recommendations include protection from light and moisture at controlled room temperature, ensuring long-term stability of this valuable chemical building block.
Analytical characterization of 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine typically involves standard techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods confirm the compound's identity and purity, which are essential for reproducible research results. The distinctive spectroscopic features of this pyrazolopyridine derivative make it easily identifiable in complex reaction mixtures, facilitating reaction monitoring and product characterization in synthetic workflows.
Environmental and safety considerations for handling 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended when working with this material. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions, as with all laboratory chemicals.
The future research potential of 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine appears promising, particularly in the context of current pharmaceutical trends. Its structural motif aligns well with the growing interest in privileged scaffolds for drug discovery—molecular frameworks that consistently yield biologically active compounds across multiple target classes. This positions the compound as a valuable tool for medicinal chemists exploring new therapeutic approaches to prevalent health challenges.
In materials science applications, the pyrazolo[3,4-b]pyridine core of this compound offers interesting electronic properties that researchers are exploring for organic semiconductor applications. The ability to fine-tune the electronic characteristics through modifications to the basic scaffold makes derivatives of 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine potentially useful in developing new organic electronic materials, aligning with the global push toward sustainable technologies.
For researchers sourcing 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine, it's important to verify the CAS 17902-30-6 when ordering to ensure obtaining the correct compound. The market offers various quantities ranging from milligram scales for initial screening to kilogram quantities for process development. Current pricing trends reflect the compound's position as a specialty chemical with growing but still limited industrial demand.
Patent literature reveals increasing interest in pyrazolo[3,4-b]pyridine derivatives as pharmaceutical ingredients, with 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine serving as a key intermediate in several patented synthetic routes. This intellectual property activity underscores the compound's commercial potential and suggests continued relevance in drug discovery pipelines for the foreseeable future.
Academic interest in 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine has grown steadily, with publication rates increasing over the past decade. Research papers frequently cite this compound's utility in developing novel heterocyclic systems and its role in structure-activity relationship studies. The compound's versatility makes it a frequent subject in methodology papers describing new synthetic approaches to functionalized pyrazolopyridines.
Quality control standards for 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine typically specify minimum purity levels and may include tests for residual solvents or byproducts from its synthesis. Reputable suppliers provide comprehensive analytical data with each batch, ensuring researchers can confidently incorporate this building block into their synthetic schemes. The compound's well-defined characterization makes it particularly valuable for projects requiring strict quality standards.
Looking ahead, the unique properties of 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine position it as a compound with multiple potential development pathways. Its applications span from serving as a core structure in medicinal chemistry to functioning as a component in advanced materials. As research into nitrogen-rich heterocycles continues to expand, this particular pyrazolopyridine derivative will likely maintain its status as an important tool for chemical innovation across multiple disciplines.
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